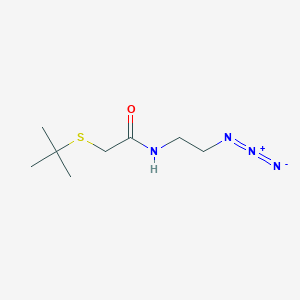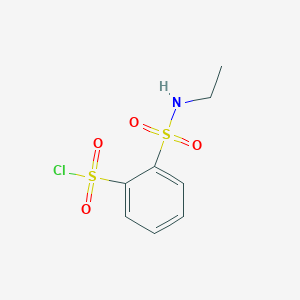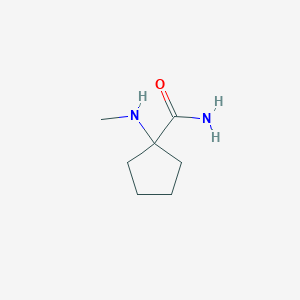
1-(2,3-dihydro-1H-inden-5-yl)piperazine
Overview
Description
“1-(2,3-dihydro-1H-inden-5-yl)piperazine” is a chemical compound with the molecular formula C11H12O . It is also known as Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- .
Synthesis Analysis
This compound is utilized in the synthesis of new Mannich bases, demonstrating significant bioactivities. Compounds synthesized using this structure have shown potential in cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes.Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
“this compound” is involved in the synthesis of new Mannich bases. It has been used in the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 160.2124 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Bioactivity
1-(2,3-dihydro-1H-inden-5-yl)piperazine is utilized in the synthesis of new Mannich bases, demonstrating significant bioactivities. Compounds synthesized using this structure have shown potential in cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds are promising for further designs and evaluations in medicinal chemistry, particularly in cancer research and enzyme inhibition studies (Gul et al., 2019).
Pharmacological Evaluation
Derivatives of this compound have been evaluated for their pharmacological properties. In particular, novel derivatives have demonstrated antidepressant and antianxiety activities in preclinical models. This highlights the potential of these compounds in developing new treatments for mental health disorders (Kumar et al., 2017).
Antimicrobial Properties
Several studies have synthesized derivatives of this compound with notable antimicrobial properties. These compounds have exhibited effective antibacterial and antifungal activities, suggesting their potential application in treating infectious diseases (Rajkumar et al., 2014).
Anticancer Agents
Compounds derived from this compound have shown promise as anticancer agents. Their ability to selectively inhibit cancer cell growth, particularly in breast cancer cell lines, underscores their potential in cancer therapy (Yurttaş et al., 2014).
Serotonin Receptor Ligands
Research has identified piperazinyl derivatives of this compound as high-affinity ligands for serotonin receptors. These compounds have potential therapeutic applications in neurological disorders, highlighting their significance in neuropharmacology (Park et al., 2011).
Mechanism of Action
While the specific mechanism of action for “1-(2,3-dihydro-1H-inden-5-yl)piperazine” is not mentioned in the search results, compounds synthesized using this structure have shown potential in cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-11-4-5-13(10-12(11)3-1)15-8-6-14-7-9-15/h4-5,10,14H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPXJJPLCBBUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




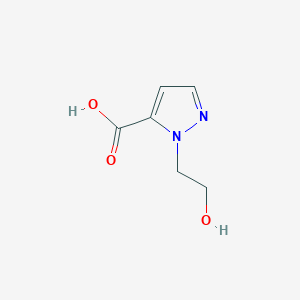

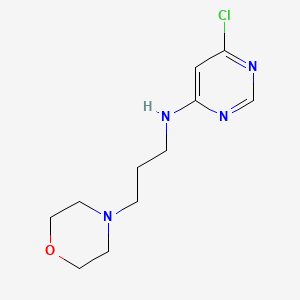

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)

